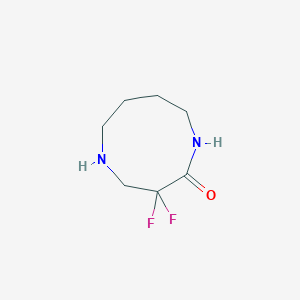
3,3-Difluoro-1,5-diazonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,3-Difluoro-1,5-diazonan-2-one” is a chemical compound with the molecular formula C7H12F2N2O . It has a molecular weight of 178.18 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12F2N2O/c8-7(9)5-10-3-1-2-4-11-6(7)12/h10H,1-5H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Fluorinated Compounds in Material Science
Fluorinated compounds have been extensively studied for their applications in material science, particularly in creating energetic materials and polymers with enhanced properties. For instance, the synthesis of pentafluorosulfanyl-substituted pyrazoles and triazoles demonstrates how the introduction of fluorinated groups can significantly increase the density and detonation performance of materials, making them more effective as energetic components (C. Ye et al., 2007). Similarly, diazafluorene-based oligofluorenes and polyfluorenes have been synthesized, highlighting the role of fluorinated compounds in developing supramolecular conjugated polymers with varied photoluminescent properties, potentially useful for thin film electronics (Wei-Jie Li et al., 2013).
Organic Synthesis and Catalysis
In organic synthesis, fluorinated compounds offer unique reactivities and are used to introduce fluorine into molecules, which can significantly alter their physical, chemical, and biological properties. A novel Cu-catalyzed gem-difluoroolefination of diazo compounds has been developed, illustrating the utility of fluorinated reagents in efficiently generating difluoroalkene products, a valuable transformation in synthetic chemistry (Mingyou Hu et al., 2013). This highlights the broader applicability of diazo compounds in synthesizing complex fluorinated molecules.
Environmental Chemistry
Research on perfluorinated compounds like ADONA and their detection in environmental samples underscores the importance of understanding the environmental distribution, persistence, and potential impacts of fluorinated substances. Studies on the body burden of perfluorinated substances in human populations living near a former production plant reveal the environmental persistence and bioaccumulation of these compounds, emphasizing the need for monitoring and regulating their use and disposal (H. Fromme et al., 2017).
properties
IUPAC Name |
3,3-difluoro-1,5-diazonan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)5-10-3-1-2-4-11-6(7)12/h10H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZECWULONMODHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(CNC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2925138.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)





![1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2925151.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2925156.png)